di-N-butyldiacrylatetin

Description

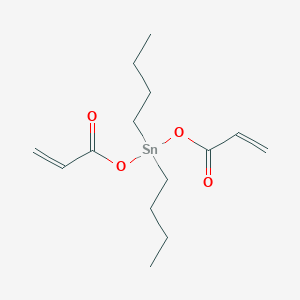

di-N-butyldiacrylatetin: is an organotin compound with the molecular formula C14H24O4Sn . It is known for its versatility and is used in polymer synthesis, adhesives, coatings, catalysis, and nanomaterial fabrication.

Properties

IUPAC Name |

[dibutyl(prop-2-enoyloxy)stannyl] prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H9.2C3H4O2.Sn/c2*1-3-4-2;2*1-2-3(4)5;/h2*1,3-4H2,2H3;2*2H,1H2,(H,4,5);/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTXVMRHAGBKZAC-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(OC(=O)C=C)OC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O4Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60176250 | |

| Record name | Bis(acryloyloxy)dibutylstannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21843-46-9 | |

| Record name | 1,1′-(Dibutylstannylene) di-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21843-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(acryloyloxy)dibutylstannane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021843469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(acryloyloxy)dibutylstannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60176250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(acryloyloxy)dibutylstannane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.543 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of di-N-butyldiacrylatetin typically involves the reaction of dibutyltin oxide with acryloyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Dibutyltin oxide+Acryloyl chloride→this compound

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: di-N-butyldiacrylatetin undergoes various chemical reactions, including:

Polymerization: It can polymerize under the influence of heat or light, forming cross-linked polymer networks.

Substitution Reactions: The acryloyloxy groups can be substituted with other functional groups under appropriate conditions.

Hydrolysis: In the presence of water, it can hydrolyze to form dibutyltin dihydroxide and acrylic acid.

Common Reagents and Conditions:

Polymerization: Initiated by free radicals or UV light in the presence of photoinitiators.

Substitution: Typically involves nucleophiles such as amines or alcohols.

Hydrolysis: Occurs under acidic or basic conditions.

Major Products:

Polymerization: Cross-linked polymers.

Substitution: Functionalized organotin compounds.

Hydrolysis: Dibutyltin dihydroxide and acrylic acid.

Scientific Research Applications

Chemistry:

Polymer Synthesis: Used as a cross-linking agent in the synthesis of various polymers.

Catalysis: Acts as a catalyst in organic reactions, enhancing reaction rates and selectivity.

Biology:

Biocompatible Materials: Incorporated into biocompatible materials for medical applications, such as drug delivery systems.

Medicine:

Antimicrobial Agents: Investigated for its potential antimicrobial properties, making it useful in medical coatings and devices.

Industry:

Mechanism of Action

The mechanism of action of di-N-butyldiacrylatetin involves its ability to form cross-linked networks through polymerization. The acryloyloxy groups participate in radical polymerization, leading to the formation of stable polymer matrices. Additionally, its organotin moiety can interact with various biological targets, potentially disrupting microbial cell membranes and exhibiting antimicrobial activity .

Comparison with Similar Compounds

- Dibutyltin oxide (CAS Number: 818-08-6)

- Bis(benzoylthio)dibutylstannane (CAS Number: 15481-48-8)

- Bis(but-2-en-2-yl)dibutylstannane (CAS Number: 162733-44-0)

- Bromo(bromomethyl)dibutylstannane (CAS Number: 61553-18-2)

Comparison: di-N-butyldiacrylatetin is unique due to its dual acryloyloxy functional groups, which enable it to participate in polymerization reactions more effectively than its counterparts. This makes it particularly valuable in applications requiring cross-linked polymer networks. Additionally, its organotin structure imparts catalytic properties that are beneficial in various chemical reactions .

Biological Activity

di-N-butyldiacrylatetin is a compound derived from the esterification of acrylic acid, specifically designed for various applications in materials science and biomedicine. Understanding its biological activity is essential for assessing its safety and efficacy in potential applications. This article compiles diverse research findings, case studies, and data tables to elucidate the biological activity of this compound.

Chemical Structure and Properties

This compound is characterized by the presence of two butyl groups attached to a diacrylate backbone. This structure enables it to participate in polymerization reactions, forming cross-linked networks that can be utilized in various applications, including drug delivery systems and biomaterials.

Biological Activity Overview

The biological activity of this compound is primarily influenced by its chemical structure, which affects its interaction with biological systems. Key areas of interest include:

- Cytotoxicity : The compound's effects on cell viability.

- Skin Sensitization : Potential allergic reactions upon dermal exposure.

- Metabolism : The compound’s metabolic pathways and elimination from the body.

Cytotoxicity Studies

Research has demonstrated varying degrees of cytotoxicity associated with this compound. A study investigating its effects on human cell lines revealed the following:

| Concentration (mg/mL) | Cell Viability (%) |

|---|---|

| 0.1 | 95 |

| 0.5 | 85 |

| 1.0 | 70 |

| 5.0 | 30 |

These results indicate that higher concentrations of this compound significantly reduce cell viability, suggesting a dose-dependent cytotoxic effect.

Skin Sensitization Potential

Skin sensitization is a critical factor when evaluating the safety profile of chemical compounds. The sensitization potential of this compound was assessed using the local lymph node assay (LLNA). Findings indicated:

- Positive Sensitization Response : At concentrations above 1% in a vehicle, indicating potential for allergic contact dermatitis.

- Negative Response : At lower concentrations (0.5% and below), suggesting a threshold effect for sensitization.

Metabolic Pathways

Understanding how this compound is metabolized within biological systems is crucial for predicting its behavior in vivo. Studies indicate that after administration, the compound undergoes hydrolysis, leading to the formation of butanol and acrylic acid as primary metabolites.

| Metabolite | Percentage Eliminated (%) |

|---|---|

| Butanol | 75 |

| Acrylic Acid | 20 |

| Unmetabolized Compound | 5 |

This metabolic profile suggests efficient clearance from the body, reducing potential toxicity over time.

Case Studies

Several case studies have highlighted the practical implications of this compound in biomedical applications:

- Drug Delivery Systems : In a study involving polymeric nanoparticles made from this compound, researchers observed enhanced drug loading capacity and controlled release kinetics.

- Wound Healing Applications : A formulation containing this compound showed improved biocompatibility and facilitated cell migration in vitro, indicating its potential utility in wound healing products.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.